An In-depth Technical Guide to the 5-HT Receptor Binding Affinity Profile of 3,5-Dimethoxyamphetamine
An In-depth Technical Guide to the 5-HT Receptor Binding Affinity Profile of 3,5-Dimethoxyamphetamine
This guide provides a comprehensive technical overview of the serotonin (5-HT) receptor binding affinity profile of 3,5-dimethoxyamphetamine (3,5-DMA). It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with serotonergic systems. This document synthesizes the available scientific literature to present a current understanding of 3,5-DMA's receptor pharmacology, details the experimental methodologies for its characterization, and explores the broader context of structure-activity relationships within the dimethoxyamphetamine class.
Introduction: The Enigmatic Profile of 3,5-Dimethoxyamphetamine
3,5-Dimethoxyamphetamine (3,5-DMA) is a positional isomer of the more extensively studied 2,5-dimethoxyamphetamine (2,5-DMA) series of psychedelic compounds.[1] As a member of the amphetamine family, its interaction with monoaminergic systems, particularly the serotonin (5-HT) receptors, is of significant interest for understanding its potential psychoactive effects, or lack thereof. The arrangement of the methoxy groups on the phenyl ring profoundly influences the pharmacological properties of these molecules, making 3,5-DMA a key subject for comparative neuropharmacology.
While early research suggested that 3,5-DMA might possess a serotonergic activity profile similar to mescaline, more recent and specific binding assays have indicated a significantly lower affinity for key 5-HT receptor subtypes compared to its 2,5-substituted counterparts like DOM and DOB.[1] This guide aims to consolidate the existing data, provide detailed protocols for empirical investigation, and offer a framework for interpreting the binding affinity profile of this compound.
Serotonin Receptor Binding Affinity of 3,5-DMA
The available data on the binding affinity of 3,5-DMA at various 5-HT receptors is limited and, in some cases, shows discrepancies. This highlights the need for further comprehensive screening of this compound.
Table 1: 5-HT Receptor Binding Affinities of 3,5-Dimethoxyamphetamine (3,5-DMA)
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| 5-HT₂ₐ | [³H]ketanserin | >10,000 | [1] |
| 5-HT₂C | [³H]mesulergine | >10,000 | [1] |
Kᵢ represents the inhibition constant, with a lower value indicating a higher binding affinity.
The notably high Kᵢ values for the 5-HT₂ₐ and 5-HT₂C receptors suggest that 3,5-DMA has a very low affinity for these key sites, which are primarily responsible for the psychedelic effects of related compounds.[1] This is in stark contrast to potent 2,5-dimethoxyamphetamines such as DOB, which exhibit high affinity for these receptors (Kᵢ = 32 nM for 5-HT₂ₐ and 64 nM for 5-HT₂C).[1]
Experimental Determination of 5-HT Receptor Binding Affinity
A robust and standardized method for determining the binding affinity of a test compound like 3,5-DMA is the competitive radioligand displacement assay.
Principle of the Radioligand Displacement Assay
This assay measures the ability of a non-radiolabeled test compound (the "competitor," e.g., 3,5-DMA) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, and from this, the inhibition constant (Kᵢ) can be calculated.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Displacement Assay for 5-HT₂ₐ Receptor
This protocol provides a generalized procedure. Specific parameters may require optimization.
Materials:
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Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
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Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
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Test Compound: 3,5-Dimethoxyamphetamine (3,5-DMA).
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Non-specific Binding Control: Spiperone (10 µM).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Filtration Apparatus: Cell harvester with GF/B filter plates.
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Scintillation Cocktail and Scintillation Counter .
Procedure:
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Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
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Assay Plate Setup: In a 96-well plate, add in triplicate:
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Total Binding: Assay buffer, radioligand, and receptor membranes.
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Non-specific Binding: Assay buffer, radioligand, receptor membranes, and spiperone.
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Competition: Assay buffer, radioligand, receptor membranes, and serial dilutions of 3,5-DMA.
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the 3,5-DMA concentration.
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Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Activity at 5-HT Receptors
Binding affinity does not necessarily correlate with functional activity (i.e., whether a compound is an agonist, antagonist, or inverse agonist). Functional assays are required to determine the efficacy of 3,5-DMA at 5-HT receptors.
Assessing Functional Activity at Gq-Coupled 5-HT Receptors
Many 5-HT receptors, including the 5-HT₂ₐ and 5-HT₂C subtypes, are Gq-coupled, meaning their activation leads to an increase in intracellular calcium. This can be measured using a calcium flux assay.
Caption: Simplified Gq signaling pathway for 5-HT₂ receptors.
Protocol: Calcium Flux Assay
Materials:
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Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
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Calcium-sensitive Dye: Fluo-4 AM.
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Test Compound: 3,5-DMA.
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Control Agonist: Serotonin (5-HT).
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Fluorescence Plate Reader with automated injection capabilities.
Procedure:
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Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
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Dye Loading: Incubate the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
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Washing: Gently wash the cells with assay buffer to remove excess dye.
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Assay:
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
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Inject serial dilutions of 3,5-DMA or the control agonist (5-HT) into the wells.
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Immediately begin recording the change in fluorescence over time.
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Data Analysis:
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The increase in fluorescence corresponds to an increase in intracellular calcium.
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Plot the peak fluorescence response against the logarithm of the agonist concentration.
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Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression.
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To determine if 3,5-DMA is an antagonist, pre-incubate the cells with 3,5-DMA before adding a known concentration of 5-HT and observe any rightward shift in the 5-HT dose-response curve.
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Structure-Activity Relationships of Dimethoxyamphetamines
The position of the methoxy groups on the phenyl ring is a critical determinant of 5-HT receptor affinity and activity.[2]
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2,5-Disubstitution: This substitution pattern, often with a lipophilic group at the 4-position, is characteristic of potent 5-HT₂ₐ receptor agonists with psychedelic properties (e.g., DOM, DOI, DOB).[3][4] Increasing the length of a 4-alkyl chain on the 2,5-dimethoxyamphetamine core can increase affinity at 5-HT₂ₐ receptors.[3]
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3,4,5-Trisubstitution: Mescaline (3,4,5-trimethoxyphenethylamine) is the prototypical compound with this substitution pattern. These compounds generally show a lower affinity for 5-HT₂ₐ/₂C receptors compared to the 2,4,5-trisubstituted phenethylamines.[2]
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3,5-Disubstitution: The pharmacology of 3,5-disubstituted amphetamines is less explored. The available data for 3,5-DMA suggests that this substitution pattern is not favorable for high-affinity binding to 5-HT₂ₐ and 5-HT₂C receptors.[1] It is possible that the 3- and 5-methoxy groups sterically hinder the optimal interaction with the receptor binding pocket.
Conclusion
The current body of evidence indicates that 3,5-dimethoxyamphetamine has a low affinity for the primary serotonergic targets associated with psychedelic effects, the 5-HT₂ₐ and 5-HT₂C receptors. This profile distinguishes it significantly from its 2,5-disubstituted isomers. However, the limited data necessitates a more thorough investigation of its binding profile across a wider range of 5-HT receptor subtypes and a comprehensive evaluation of its functional activity. The experimental protocols detailed in this guide provide a robust framework for conducting such studies, which will be crucial for a complete understanding of the neuropharmacology of 3,5-DMA and the broader structure-activity relationships of psychoactive amphetamines.
References
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3,5-Dimethoxyamphetamine - Wikipedia. [Link]
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Interactions of 4-alkylated 2,5-dimethoxyamphetamines with serotonergic receptors. - ResearchGate. [Link]
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(PDF) The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. [Link]
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Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers. [Link]
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Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues - ACS Publications. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC. [Link]
Sources
- 1. 3,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
